(3Z)-3-{[(4-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
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Properties
IUPAC Name |
(3Z)-3-[(4-methoxyanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-15-3-5-16(6-4-15)14-24-19-11-12-29-22(19)21(25)20(30(24,26)27)13-23-17-7-9-18(28-2)10-8-17/h3-13,23H,14H2,1-2H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDCNLANCCXUKT-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)OC)S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)OC)/S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-{[(4-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a thiazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H18N2O3S2
- Molecular Weight : 366.47 g/mol
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of thiazine derivatives. For instance, compounds with similar structural features have demonstrated significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazine derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have shown that these compounds can significantly reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).
Anticancer Properties
Research indicates that thiazine derivatives can induce apoptosis in cancer cells through various pathways. For example, they may activate caspases and modulate cell cycle progression.
Case Studies
- Case Study on Antimicrobial Activity : A series of thiazine derivatives were synthesized and tested for their antibacterial properties. The results indicated that modifications to the phenyl ring significantly enhanced activity against Gram-positive bacteria.
- Case Study on Anti-inflammatory Mechanism : In a controlled experiment, the compound was shown to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages by downregulating NF-kB signaling pathways.
Scientific Research Applications
Structural Formula
The compound's structure can be represented as follows:
- Molecular Formula : C19H20N2O2S2
- Molecular Weight : 372.50 g/mol
- CAS Number : [insert CAS number if available]
Key Functional Groups
- Thiazine Core : Imparts biological activity.
- Amino Group : Potential for hydrogen bonding and nucleophilic reactions.
- Methoxyphenyl Group : Enhances lipophilicity and biological interactions.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known bioactive molecules.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of thiazines exhibit significant cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific kinases involved in cell proliferation .
- Antimicrobial Properties : Research indicates that thiazine derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group enhances this activity by increasing membrane permeability .
Pharmacological Insights
The compound has shown promise in the following areas:
- Anti-inflammatory Effects : By modulating inflammatory pathways, thiazine derivatives can reduce symptoms associated with chronic inflammation .
- Neuroprotective Properties : Preliminary studies suggest that compounds with similar structures may protect neuronal cells from oxidative stress, indicating potential for treating neurodegenerative diseases .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions:
- Formation of Thiazine Ring : Utilizing precursors that contain sulfur and nitrogen functionalities.
- Functionalization : Introducing the methoxyphenyl and methylbenzyl groups through electrophilic aromatic substitution reactions.
Characterization Techniques
- NMR Spectroscopy : Used to confirm the molecular structure and purity.
- Mass Spectrometry : Provides molecular weight confirmation and structural information.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
